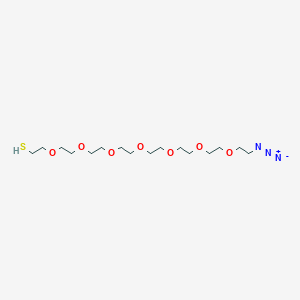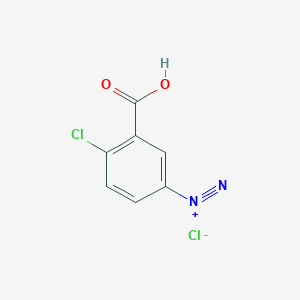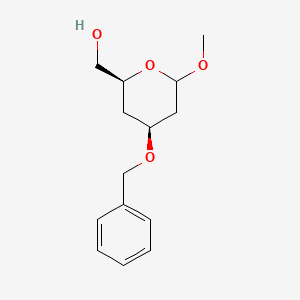
HS-Peg7-CH2CH2N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HS-Peg7-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HS-Peg7-CH2CH2N3 is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The azide group is introduced via nucleophilic substitution reactions. The synthetic route typically involves the following steps:
- Activation of PEG with a suitable leaving group.
- Nucleophilic substitution with sodium azide to introduce the azide group.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of PEG derivatives.
- Large-scale nucleophilic substitution reactions.
- Efficient purification techniques such as chromatography.
- Quality control measures to ensure product consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
HS-Peg7-CH2CH2N3 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN
Major Products Formed
CuAAC: Produces 1,2,3-triazole derivatives.
SPAAC: Produces similar triazole derivatives but without the need for a metal catalyst
Wissenschaftliche Forschungsanwendungen
HS-Peg7-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates bioconjugation and labeling of biomolecules through click chemistry.
Medicine: Plays a role in drug delivery systems and the development of targeted therapies.
Industry: Used in the production of advanced materials and nanotechnology applications .
Wirkmechanismus
HS-Peg7-CH2CH2N3 exerts its effects through its azide group, which participates in cycloaddition reactions. In PROTAC synthesis, it acts as a linker connecting two ligands: one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HS-Peg4-CH2CH2N3: A shorter PEG linker with similar click chemistry properties.
HS-Peg12-CH2CH2N3: A longer PEG linker offering greater flexibility in bioconjugation.
HS-Peg7-CH2CH2NH2: Contains an amine group instead of an azide, used for different types of conjugation reactions .
Uniqueness
HS-Peg7-CH2CH2N3 is unique due to its optimal PEG length, providing a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group enables efficient and versatile click chemistry reactions, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C16H33N3O7S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H33N3O7S/c17-19-18-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2 |
InChI-Schlüssel |
BQRHKQZCJWTUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)


![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)


![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)


amino]-4-fluoro-](/img/structure/B11825541.png)
![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)
